

# Technical Support Center: Managing Potential Toxicity of JNJ-61803534 in Preclinical Studies

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## Compound of Interest

Compound Name: JNJ-61803534

Cat. No.: B10854626

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This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities associated with the RORyt inverse agonist **JNJ-61803534** during preclinical evaluation. The information is presented in a question-and-answer format to directly address common issues encountered in experimental settings.

## Troubleshooting Guide

This guide addresses specific toxicity-related issues that may arise during preclinical studies with **JNJ-61803534** and similar RORyt inhibitors.

Issue	Potential Cause	Troubleshooting Steps
Unexpected in-life findings (e.g., weight loss, reduced activity) in general toxicology studies (rat/dog).	Formulation issues, off-target effects, or exaggerated pharmacology.	1. Verify Formulation: Re-confirm the concentration, stability, and homogeneity of the dosing formulation. 2. Dose-Response Assessment: Ensure the doses selected are based on robust dose-range finding studies. Consider including additional dose groups to better define the No-Observed-Adverse-Effect-Level (NOAEL). 3. Clinical Observations: Increase the frequency and detail of clinical observations to capture subtle changes in animal behavior and appearance. 4. Evaluate Off-Target Effects: Conduct in vitro profiling against a panel of receptors and enzymes to identify potential off-target activities.
Elevated liver enzymes (ALT, AST) in clinical pathology.	Compound-induced hepatotoxicity.	1. Histopathology: Prioritize and expedite the histopathological examination of liver tissues from all dose groups. Look for signs of hepatocellular necrosis, inflammation, or cholestasis. 2. Mechanism of Injury: Consider conducting mechanistic studies (e.g., mitochondrial toxicity assays, reactive metabolite screening) to understand the mode of liver

injury. 3. Dose

Reduction/Intermittent Dosing:

In exploratory studies, evaluate if lower doses or intermittent dosing schedules can mitigate liver enzyme elevations while maintaining efficacy.

Embryo-fetal developmental abnormalities observed in teratology studies (rabbit).

Direct teratogenic effect of the compound or secondary to maternal toxicity.

1. Maternal Toxicity Assessment: Carefully evaluate the relationship between adverse fetal findings and maternal toxicity (e.g., decreased body weight gain, reduced food consumption). Developmental effects occurring in the absence of maternal toxicity are of higher concern. 2. Dose-Response Characterization: Determine the precise dose at which specific malformations or variations occur. Establish a clear NOAEL for developmental toxicity. 3. Species Comparison: If not already done, conduct an embryo-fetal development study in a second species (typically rat) to assess species-specific effects. Rabbits have been noted to be more sensitive to certain developmental toxicants.<sup>[1][2]</sup> 4. Exposure Analysis: Correlate fetal findings with maternal and, if possible, fetal

drug exposure levels to understand the pharmacokinetic-pharmacodynamic relationship.

Inconsistent or unexpected pharmacodynamic (PD) response (e.g., IL-17A inhibition).

Issues with the experimental model, assay variability, or compound metabolism.

1. Assay Validation: Ensure the PD assay (e.g., ex vivo stimulated IL-17A production) is fully validated for the species being tested. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrate PK and PD data to understand the exposure-response relationship. Assess if the exposures achieved are sufficient to engage the ROR $\gamma$ t target in vivo. 3. Metabolite Profiling: Investigate if active or inactive metabolites are influencing the observed PD effect.

## Frequently Asked Questions (FAQs)

Q1: What is the known preclinical safety profile of **JNJ-61803534**?

A1: **JNJ-61803534**, a potent and selective ROR $\gamma$ t inverse agonist, demonstrated an acceptable preclinical safety profile in 1-month toxicity studies in rats and dogs, which supported its advancement into first-in-human trials.<sup>[3][4]</sup> A subsequent Phase 1 study in healthy volunteers also showed the compound was well-tolerated in single ascending doses up to 200 mg.<sup>[3][4]</sup> However, the clinical development of **JNJ-61803534** was terminated due to findings of toxicity in a rabbit embryo-fetal development study.

Q2: What is the mechanism of action of **JNJ-61803534** and how might it relate to toxicity?

A2: **JNJ-61803534** is a RORyt (Retinoid-related orphan receptor gamma t) inverse agonist.[3][4] RORyt is a key transcription factor that drives the differentiation of Th17 cells and the production of pro-inflammatory cytokines, including IL-17A.[3][4] By inhibiting RORyt, **JNJ-61803534** suppresses this inflammatory pathway. The on-target effects of potent immune suppression could potentially lead to an increased susceptibility to infections, although this has not been highlighted as a specific issue in the available literature for **JNJ-61803534**. The observed embryo-fetal toxicity in rabbits may be an on-target effect, as RORyt is known to play a role in development, or an off-target effect specific to that species.

Q3: Why was a rabbit model used for the embryo-fetal development study, and why might it be more sensitive?

A3: Regulatory guidelines for developmental and reproductive toxicity (DART) testing typically require studies in two species: a rodent (usually the rat) and a non-rodent (often the rabbit).[5][6] This is to account for potential species differences in metabolism, placentation, and developmental processes. Rabbits can be more sensitive to certain teratogens, and for some compounds, they provide a more predictive model for human developmental toxicity.[1][2]

Q4: What are the key parameters to monitor in a preclinical embryo-fetal development toxicity study?

A4: Key parameters include maternal observations (mortality, clinical signs, body weight, food consumption), uterine examinations (number of corpora lutea, implantations, resorptions, live/dead fetuses), and fetal evaluations (fetal weight, sex, and detailed external, visceral, and skeletal examinations for malformations and variations).[7][8]

Q5: How can I mitigate the risk of encountering developmental toxicity in my own RORyt inhibitor program?

A5: Early screening and strategic study design are crucial.

- **In Vitro Screening:** Utilize in vitro models, such as embryonic stem cell tests or whole embryo culture, for early hazard identification.
- **Structural Modifications:** If developmental toxicity is observed, medicinal chemistry efforts can be directed to modify the compound's structure to reduce its teratogenic potential while retaining on-target activity.

- Careful Dose Selection: In vivo studies should use the lowest effective dose and carefully characterize the dose-response for both efficacy and toxicity.
- Mechanistic Studies: Understanding the mechanism of toxicity (on-target vs. off-target) can guide further development and risk assessment.

## Experimental Protocols

### Protocol 1: General Toxicology Study (Rat)

- Objective: To assess the potential toxicity of **JNJ-61803534** following repeated oral administration to rats for 28 days.
- Animal Model: Sprague-Dawley rats (equal numbers of males and females).
- Groups:
  - Group 1: Vehicle control (e.g., 0.5% methylcellulose).
  - Group 2: Low dose of **JNJ-61803534**.
  - Group 3: Mid dose of **JNJ-61803534**.
  - Group 4: High dose of **JNJ-61803534**.
  - (Optional) Recovery groups for vehicle and high dose.
- Administration: Once daily oral gavage.
- In-life Monitoring:
  - Mortality and morbidity checks (twice daily).
  - Detailed clinical observations (daily).
  - Body weight and food consumption (weekly).
  - Ophthalmology examinations (pre-study and at termination).

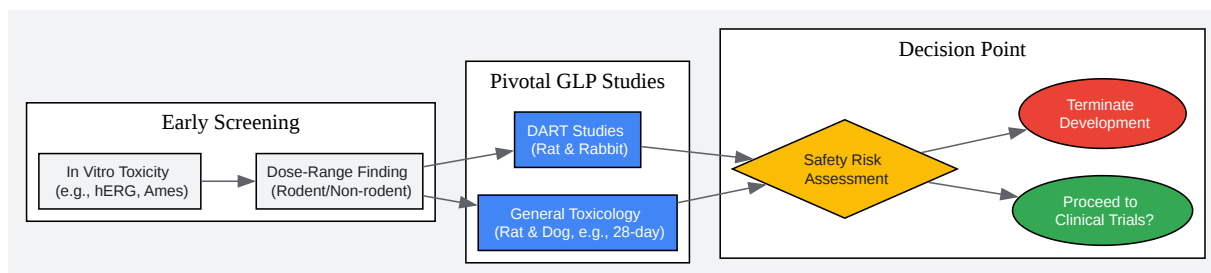
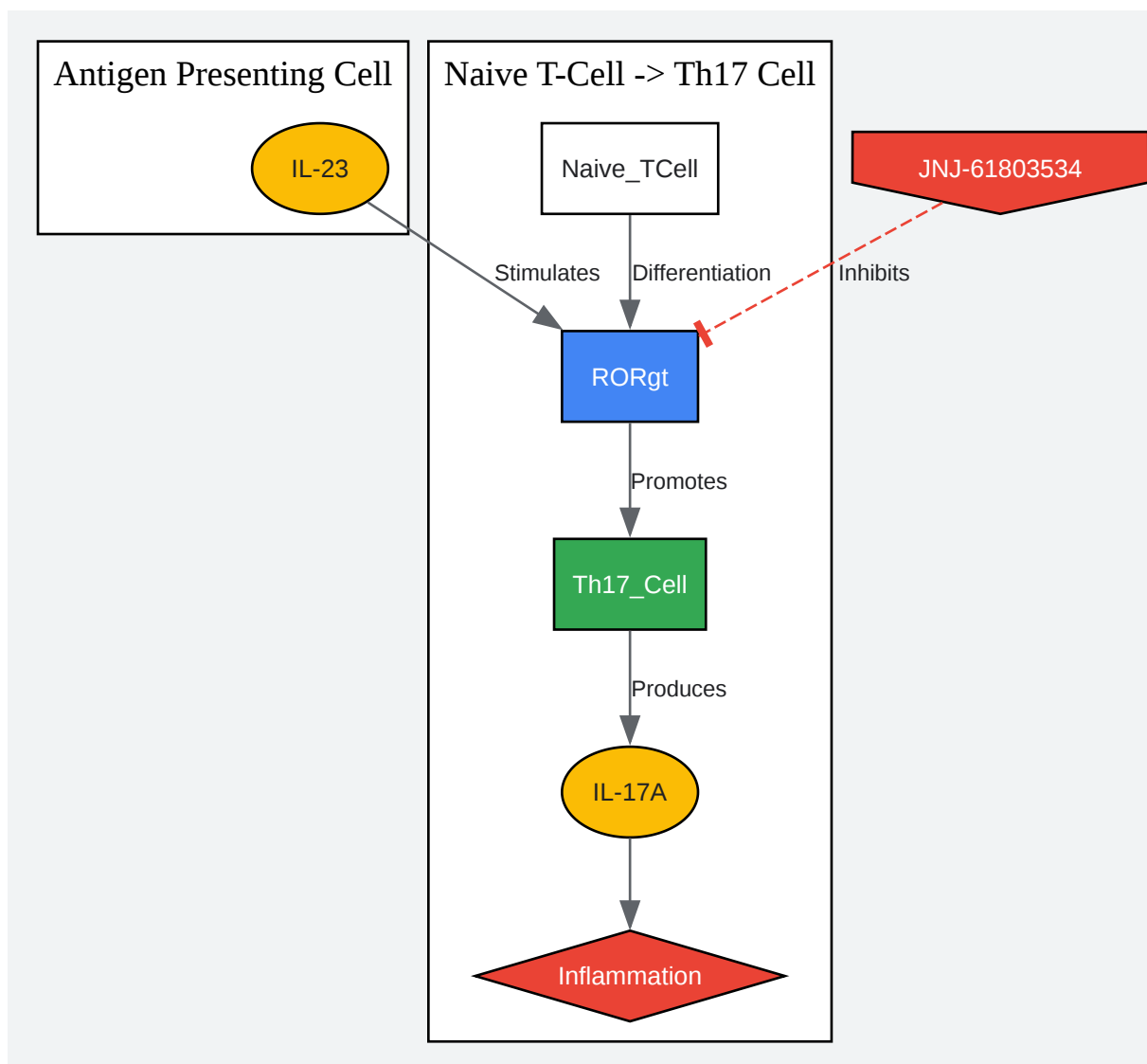
- Clinical and Anatomic Pathology:
  - At termination, blood samples collected for hematology and clinical chemistry.
  - Full necropsy and organ weight measurements.
  - Histopathological examination of a comprehensive list of tissues from control and high-dose groups, and any gross lesions from other groups.

## Protocol 2: Embryo-Fetal Developmental Toxicity Study (Rabbit)

- Objective: To evaluate the potential adverse effects of **JNJ-61803534** on maternal health and embryo-fetal development in pregnant rabbits.
- Animal Model: New Zealand White rabbits.
- Groups:
  - Group 1: Vehicle control.
  - Group 2-4: Low, mid, and high doses of **JNJ-61803534**.
- Administration: Once daily oral gavage during the period of organogenesis (Gestation Day 6-18).
- Maternal Monitoring:
  - Mortality and clinical signs (daily).
  - Body weight and food consumption (several times weekly).
- Terminal Procedures (Gestation Day 29):
  - Cesarean section and examination of uterine contents.
  - Count corpora lutea, implantations, resorptions, and live/dead fetuses.

- Fetal Evaluations:
  - Individual fetal body weights.
  - External examination of all fetuses.
  - Visceral and skeletal examinations (e.g., using Alizarin Red S staining for bone) of all fetuses.

## Visualizations



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